Product packaging for AZD1152 TFA Salt(Cat. No.:)

AZD1152 TFA Salt

Cat. No.: B1163552
M. Wt: 587.5411402
Attention: For research use only. Not for human or veterinary use.
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Description

AZD1152 TFA Salt is the trifluoroacetate salt form of AZD1152, which is a prodrug rapidly converted in vivo to its active moiety, AZD1152-hydroxyquinazoline pyrazol anilide (HQPA) . The active compound, AZD1152-HQPA, is a highly potent and selective inhibitor of Aurora B kinase (Ki = 0.36 nM) with high specificity over Aurora A kinase and a panel of 50 other kinases . Its primary mechanism of action involves the potent inhibition of Aurora B serine/threonine kinase, a key component of the Chromosomal Passenger Complex (CPC) essential for chromosome alignment, segregation, and cytokinesis during mitosis . Inhibition of Aurora B kinase by AZD1152-HQPA leads to chromosome misalignment, failure of cell division, polyploidy (4N/8N DNA content), and subsequent induction of apoptosis (programmed cell death) . This makes it a valuable tool for studying cell cycle regulation and mitotic catastrophe. AZD1152 has demonstrated significant research efficacy across a wide spectrum of cancer models. It induces growth arrest and apoptosis in human acute leukemia cells (including AML and ALL) in vitro and in vivo, and shows synergistic effects when combined with tubulin depolymerizing agents like vincristine or topoisomerase II inhibitors like daunorubicin . Beyond hematological malignancies, its antitumor properties extend to solid tumors. Research shows it enhances the effectiveness of chemotherapeutic agents such as oxaliplatin in colon cancer and gemcitabine in pancreatic cancer models . Furthermore, studies indicate particular efficacy in MYC-overexpressing medulloblastoma and glioblastoma cells, both as a monotherapy and in combination with other modalities like Tumor Treating Fields (TTFields) . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₆H₃₁FN₇O₆P ·xC₂HF₃O₂

Molecular Weight

587.5411402

Synonyms

3-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amino]propoxy]-4-quinazolinyl]amino]-N-(3-fluorophenyl)-1H-pyrazole-5-acetamide TFA Salt;  Barasertib TFA Salt;  AZD-1152 TFA Salt; 

Origin of Product

United States

Molecular Mechanisms and Cellular Effects of Azd1152 Tfa Salt

Direct Inhibition of Aurora Kinase B Enzymatic Activity

AZD1152 is a phosphate (B84403) prodrug that undergoes rapid conversion in plasma to its active form, AZD1152-hydroxyquinazoline pyrazol anilide (AZD1152-HQPA). caymanchem.com It is this active metabolite that exerts the compound's biological effects through the direct inhibition of Aurora kinase B, a critical regulator of cell division.

Binding Specificity and Kinase Selectivity Profile of AZD1152-HQPA

AZD1152-HQPA demonstrates remarkable selectivity for Aurora B kinase. Research has shown it to be a highly potent inhibitor of Aurora B with an IC₅₀ value of 0.37 nM. caymanchem.com Its selectivity is highlighted by a significantly lower affinity for the closely related Aurora A kinase, with a reported IC₅₀ of 1368 nM, making it approximately 3,700-fold more selective for Aurora B. caymanchem.com Further studies have confirmed this high degree of selectivity, with one analysis reporting a Kᵢ value of 0.36 nM for Aurora B and 1,369 nM for Aurora A. caymanchem.com The compound has been tested against a broad panel of other kinases and has shown minimal activity, underscoring its specific inhibitory profile. caymanchem.com

Table 1: Kinase Inhibitory Profile of AZD1152-HQPA

Kinase Target IC₅₀ (nM) Kᵢ (nM) Selectivity (Fold vs. Aurora A) Reference
Aurora B 0.37 0.36 ~3700 caymanchem.com
Aurora A 1368 1369 1 caymanchem.com
Panel of >50 other kinases Low Activity - High caymanchem.com

Allosteric or ATP-Competitive Inhibition Mechanisms

The mechanism by which AZD1152-HQPA inhibits Aurora B kinase is through ATP-competitive inhibition. This means that the molecule binds to the ATP-binding pocket of the kinase, directly competing with the enzyme's natural substrate, adenosine (B11128) triphosphate (ATP). This mode of inhibition is a common feature among many kinase inhibitors and effectively blocks the phosphorylation of downstream substrates. frontiersin.org The binding of AZD1152-HQPA to the ATP-binding site prevents the transfer of a phosphate group from ATP to target proteins, thereby halting the signaling cascade that is essential for proper mitotic progression. frontiersin.org

Impact on Cell Cycle Progression and Mitotic Fidelity

The direct inhibition of Aurora B kinase by AZD1152-HQPA has profound consequences on the cell's ability to divide correctly, leading to a cascade of cellular defects.

Induction of G2/M Phase Arrest by AZD1152-HQPA

A hallmark cellular response to AZD1152-HQPA is the induction of a G2/M phase cell cycle arrest. By inhibiting Aurora B, the compound disrupts the normal progression through mitosis. In various cancer cell lines, treatment with AZD1152-HQPA leads to a significant accumulation of cells in the G2/M phase. For instance, in prostate cancer cell lines PC3 and DU145, exposure to AZD1152 for 48 hours resulted in a dose-dependent increase in the G2/M population, peaking at a concentration of 60 nM. researchgate.net Similarly, in anaplastic thyroid carcinoma cell lines, a time- and dose-dependent increase in G2/M arrested cells was observed. bioscientifica.com

Table 2: Effect of AZD1152-HQPA on G2/M Cell Cycle Arrest in Various Cancer Cell Lines

Cell Line Concentration (nM) Duration (hours) % of Cells in G2/M Reference
PC3 60 48 ~35% researchgate.net
DU145 60 48 Maximized researchgate.net
HCT116 30-300 24 Increased 4N population nih.gov
MiaPaCa-2 30-300 24 Arrest in mitosis (4N) nih.gov

Promotion of Chromosome Misalignment and Segregation Errors

Aurora B kinase plays a pivotal role in ensuring the correct attachment of microtubules to the kinetochores of chromosomes and is a key component of the spindle assembly checkpoint. Inhibition of Aurora B by AZD1152-HQPA disrupts these processes, leading to severe chromosome misalignment and segregation errors. Treated cells often exhibit chromosomes that fail to align properly at the metaphase plate. haematologica.org This leads to lagging chromosomes during anaphase and the formation of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that have failed to segregate correctly. nih.gov These mitotic errors are a direct consequence of the loss of Aurora B's corrective function at the kinetochore-microtubule interface.

Role in Mitotic Catastrophe and Endoreduplication

The culmination of direct Aurora B inhibition and the subsequent mitotic turmoil is often mitotic catastrophe, a form of cell death that occurs during mitosis. Due to the failure of proper chromosome segregation and cytokinesis (the final step of cell division), cells treated with AZD1152-HQPA often exit mitosis without dividing. This leads to the formation of polyploid cells, which contain multiple sets of chromosomes (e.g., 4N, 8N, or even higher). This process of DNA replication without cell division is known as endoreduplication. nih.gov In many cancer cell types, this aberrant state of polyploidy is unsustainable and triggers apoptotic cell death. bioscientifica.com For example, in MiaPaCa-2 pancreatic cancer cells, AZD1152-HQPA treatment resulted in a dramatic increase in chromosome number. bioscientifica.com Similarly, in AML cell lines, the compound induced polyploidy, which was often followed by apoptosis. nih.gov

Table 3: Induction of Polyploidy/Endoreduplication by AZD1152-HQPA

Cell Line Concentration (nM) Duration (hours) Observed Effect Reference
MiaPaCa-2 30-300 24 Strong induction of endoreduplication nih.gov
HCT116 30-300 24 Increase in >8N cell population nih.gov
AML Cell Lines Various 48 Concentration-dependent increase in polyploid cells nih.gov
Anaplastic Thyroid Carcinoma Various 48 Dose- and time-dependent increase in polyploid cells bioscientifica.com

AZD1152, also known as Barasertib (B1683942), is a dihydrogen phosphate prodrug that undergoes rapid conversion in plasma to its active form, AZD1152-HQPA (hydroxyquinazoline pyrazol anilide). astrazeneca.comnih.gov This active metabolite is a potent and selective inhibitor of Aurora B kinase, a key regulator of cell division. astrazeneca.comontosight.aichemicalprobes.org The trifluoroacetic acid (TFA) salt form of AZD1152 is often utilized in research settings. clinisciences.comacs.org

The primary mechanism of action of AZD1152-HQPA is the competitive inhibition of ATP binding to Aurora B kinase. nih.gov This inhibition disrupts the kinase's function in critical mitotic processes, including chromosome alignment and segregation, as well as cytokinesis, the final step of cell division. ontosight.aihemonc.orgguidetopharmacology.org The disruption of these processes ultimately leads to mitotic errors, preventing proper cell division and inducing apoptosis (programmed cell death) in cells that overexpress Aurora B kinase. astrazeneca.comontosight.aihemonc.org

Consequences for Cell Ploidy and Multinucleation

A significant consequence of Aurora B kinase inhibition by AZD1152 is the induction of polyploidy, a state where cells possess more than two complete sets of chromosomes. astrazeneca.comtandfonline.com This occurs because the failure of cytokinesis, the physical separation of daughter cells, leads to the formation of a single cell with a duplicated DNA content (>4N). astrazeneca.comtandfonline.com

Studies have demonstrated that treatment with AZD1152-HQPA leads to a substantial increase in the population of cells with a DNA content greater than 4N. tandfonline.com For instance, in HCT116 colon cancer cells, exposure to AZD1152-HQPA resulted in a significant accumulation of polyploid cells. tandfonline.com This failure of cell division also frequently results in the formation of multinucleated cells, where a single cell contains multiple nuclei, and micronuclei, which are small, extranuclear bodies containing chromosome fragments. tandfonline.com The presence of multinucleation and micronuclei is a hallmark of mitotic catastrophe, a form of cell death triggered by aberrant mitosis. tandfonline.com

Cellular ConsequenceDescriptionSupporting Evidence
Polyploidy Cells contain more than two complete sets of chromosomes (>4N DNA content).Treatment with AZD1152-HQPA leads to an accumulation of cells with >4N DNA content. astrazeneca.comtandfonline.com
Multinucleation A single cell contains multiple nuclei.Observed in HCT116 cells after exposure to AZD1152-HQPA. tandfonline.com
Micronucleation Formation of small, extranuclear bodies with chromosomal material.Increased numbers of micronuclei are seen in cells treated with AZD1152-HQPA. tandfonline.com

Downstream Signaling Pathway Modulation

The inhibition of Aurora B kinase by AZD1152 sets off a cascade of effects on downstream signaling pathways that govern cell fate.

Effects on Aurora Kinase B Substrate Phosphorylation (e.g., Histone H3 Phosphorylation)

One of the most direct and well-documented downstream effects of AZD1152 is the suppression of histone H3 phosphorylation. astrazeneca.comnih.gov Histone H3 is a primary substrate of Aurora B kinase, and its phosphorylation at serine 10 is a critical event for chromosome condensation and segregation during mitosis. astrazeneca.comguidetopharmacology.org

Pharmacodynamic analyses have shown a transient but significant suppression of histone H3 phosphorylation in tumor tissues following treatment with AZD1152. astrazeneca.com This inhibition of a key mitotic marker provides a clear molecular indicator of the drug's on-target activity.

Regulation of Cell Proliferation and Clonogenic Potential

By disrupting the machinery of cell division, AZD1152 effectively inhibits cell proliferation. hemonc.org The inability of cells to complete mitosis properly leads to a growth arrest. nih.gov Furthermore, the induction of polyploidy and mitotic catastrophe significantly impairs the clonogenic potential of cancer cells, which is their ability to proliferate indefinitely to form a colony. tandfonline.com

Studies have shown that even at low concentrations, AZD1152-HQPA can lead to a reduction in clonogenic survival. tandfonline.com Interestingly, when polyploid cells induced by AZD1152-HQPA were sorted and cultured, their ability to form colonies was severely compromised compared to the diploid cell population. tandfonline.com

Induction of Apoptosis Pathways via Aurora Kinase B Inhibition

The cellular chaos caused by Aurora B inhibition, including failed cytokinesis and the formation of polyploid cells, ultimately triggers programmed cell death, or apoptosis. astrazeneca.comontosight.ainih.gov The accumulation of mitotic errors and the activation of spindle checkpoint functions that cannot be satisfied lead the cell down an apoptotic pathway. hemonc.org While the precise apoptotic signaling cascades activated by AZD1152 can vary, it is a consistent outcome of its mechanism of action. nih.gov Some studies suggest that the induction of apoptosis may occur through a caspase-3 independent pathway. mdpi.com

Interplay with DNA Damage Response Pathways

The relationship between Aurora B kinase inhibition and DNA damage response pathways is an area of ongoing investigation. While AZD1152's primary role is not to directly cause DNA damage, the resulting mitotic errors and chromosomal instability can be interpreted by the cell as a form of damage, potentially activating DNA damage response pathways. Some research also indicates that AZD1152 can modulate other signaling pathways, including those involving the tumor suppressor protein p53, which plays a central role in the DNA damage response. nih.gov

Preclinical Investigations of Azd1152 Tfa Salt As a Research Agent

In Vitro Studies on Cellular Models

In vitro studies, which are conducted on cancer cell lines cultured in a laboratory setting, provide the initial assessment of a compound's anti-cancer activity. The active form of AZD1152 has been evaluated across a diverse array of human cancer cell lines, revealing a consistent pattern of inhibiting cell division, leading to polyploidy (the state of having more than two complete sets of chromosomes) and subsequent programmed cell death, or apoptosis. nih.govmdpi.com

Efficacy Across Diverse Cancer Cell Lines

The breadth of a compound's activity is a key indicator of its potential utility. Research has demonstrated that AZD1152-HQPA is effective against a wide variety of cancer cell lines, including those derived from solid tumors and hematological malignancies. nih.govmdpi.com

The active metabolite of AZD1152 has demonstrated significant efficacy in colorectal cancer (CRC) cell lines. In vitro studies using the HCT-116 cell line revealed a potent antiproliferative effect. nih.gov Treatment with AZD1152-HQPA inhibits cytokinesis, the final stage of cell division, causing cells to undergo endoreduplication of their chromosomes and become polyploid, which ultimately leads to apoptosis. nih.gov This effect was observed irrespective of the p53 tumor suppressor gene status of the cell line. nih.gov

Further studies confirmed these findings, with clonogenic assays—which measure a single cell's ability to grow into a colony—determining the half-maximal effective concentration (EC50) to be in the low nanomolar range for both HCT-116 and another CRC cell line, SW620. aacrjournals.org The potent anti-proliferative effects were confirmed in a panel of CRC cell lines. aacrjournals.org While the compound has been tested on a broad range of cancer cell lines, specific efficacy data for AZD1152 on the Caco-2 cell line is not prominently featured in the reviewed literature.

Table 1: Efficacy of AZD1152-HQPA in Colorectal Cancer Cell Lines

Cell LineAssay TypeEfficacy MetricValue (nM)Reference
HCT-116ClonogenicIC5020 nih.gov
HCT-116ClonogenicEC5010 ± 2.1
SW620ClonogenicEC5011 ± 3.3

IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values represent the concentration of a drug that is required for 50% of its maximal effect.

Preclinical evaluations have shown that AZD1152-HQPA is effective in pancreatic tumor cells. amegroups.org In vitro characterization demonstrated that the compound inhibited cell growth and induced apoptosis in a concentration- and time-dependent manner. amegroups.org The treatment resulted in a significant increase in chromosome number, modifications to the cell cycle, and the induction of apoptosis. amegroups.org Research has identified several pancreatic cancer cell lines, including PANC-1, MIA PaCa-2, AsPC-1, and BxPC-3, as having been tested with AZD1152. mdpi.comamegroups.org Studies also indicate that AZD1152-HQPA can enhance the effectiveness of standard chemotherapeutics, such as gemcitabine (B846), in pancreatic cancer models. amegroups.org

AZD1152 has shown marked activity against acute myeloid leukemia (AML) cells. Increased expression of Aurora B kinase has been noted in AML cell lines and primary patient samples. researchgate.net In vitro studies have reported that AZD1152 exerts antiproliferative or cytotoxic effects in all tested AML cell lines, which include HL-60, MOLM13, MV4-11, and THP-1. nih.govmdpi.com The mechanism of action involves the inhibition of histone H3 phosphorylation, a key substrate of Aurora B kinase, leading to the accumulation of cells with a DNA content greater than 4N (polyploidy). nih.govmdpi.com This aberrant mitotic state is followed by apoptosis in most cell lines, although in the THP-1 line, a senescence-like response was observed. nih.govmdpi.com The compound was effective at nanomolar concentrations across a range of hematopoietic cancer cell lines.

Table 2: Efficacy of AZD1152-HQPA in Acute Myeloid Leukemia (AML) Cell Lines

Cell LineAssay TypeEfficacy MetricValue (nM)Reference
HL-60Growth InhibitionGI5051
HL-60/ara-C20Growth InhibitionGI5070
MOLM13Clonogenic GrowthIC501 aacrjournals.org
MV4-11Clonogenic GrowthIC502.8 aacrjournals.org
Various Hematopoietic LinesProliferationIC503 - 40 aacrjournals.org

GI50 (50% growth inhibitory concentration) is the concentration of the drug that causes 50% inhibition of cell growth.

The selective inhibition of Aurora B kinase by AZD1152 has been identified as a potential new approach for treating multiple myeloma (MM). Studies have shown that Aurora B kinase is strongly expressed in myeloma cell lines and primary plasma cells from patients. The active compound, AZD1152-HQPA, induced apoptotic death in various myeloma cell lines at nanomolar concentrations. This was accompanied by a cell cycle phenotype consistent with Aurora B inhibition. Cell lines in which the compound has been shown to be active include RPMI-8226, U266, and KMS11. In some instances, combining AZD1152 with dexamethasone (B1670325) resulted in increased anti-myeloma activity compared to either agent alone.

AZD1152 has been investigated in both non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) models. In NSCLC cell lines such as H460 and H661, AZD1152-HQPA was found to potently suppress the ability of cancer cells to repopulate between fractionated doses of radiation. In vitro, the compound reduces cell survival and induces polyploidy.

In SCLC, a cancer characterized by rapid proliferation, Aurora B kinase inhibition is a compelling strategy. Screening of a large panel of SCLC cell lines showed that a subset was highly sensitive to growth inhibition by Barasertib (B1683942) (AZD1152-HQPA). aacrjournals.org In one study of 23 SCLC lines, nine were found to be very sensitive, with IC50 values below 50 nM. aacrjournals.org This sensitivity was found to correlate with the amplification and high gene expression of cMYC, a known oncogene. Another study of 14 SCLC lines found that all were growth-inhibited by the compound, with the most sensitive lines having IC50 values in the 5-100 nM range. The primary effect observed was a marked increase in DNA ploidy (8N and 16N) in the sensitive cell lines.

Table 3: Efficacy of Barasertib (AZD1152-HQPA) in Small Cell Lung Cancer (SCLC) Cell Lines

Cell Line GroupNo. of Cell LinesEfficacy MetricValue (nM)Key FindingReference
Sensitive SCLC Lines9 of 23IC50< 50Sensitivity correlates with cMYC amplification/expression. aacrjournals.org
Most Sensitive SCLC Lines4 of 14IC505 - 100All 14 lines showed growth inhibition.
Gastric Cancer Cell Lines

The activity of AZD1152 has been evaluated in gastric cancer, where its target, Aurora B kinase (AURKB), is often highly expressed and associated with metastasis. oup.com Studies have demonstrated that inhibiting AURKB with Barasertib can trigger apoptosis in gastric cancer cells. nih.gov In preclinical models, the compound has been shown to inhibit the proliferation of gastric cancer cells both in laboratory cell cultures (in vitro) and in animal models (in vivo). nih.gov Specific gastric cancer cell lines that have been subjects of this research include HGC-27 and MGC-803. frontiersin.orglarvol.com

Cervical Cancer Cell Lines (e.g., HeLa)

In the context of cervical cancer, the HeLa cell line has been a subject of investigation for the effects of Aurora B kinase inhibition. mdpi.comnih.govdiva-portal.org Research has shown that Barasertib (the active form of AZD1152) potently inhibits the proliferation of HeLa cells. mdpi.com This inhibition is accompanied by the induction of apoptosis, a form of programmed cell death. mdpi.com The demonstrated activity in preclinical models of cervical cancer supports the rationale for investigating Aurora B kinase inhibitors as a potential therapeutic strategy for this malignancy. researchgate.net

Triple-Negative Breast Cancer (TNBC) Cell Lines

AZD1152 has shown significant antineoplastic activity in models of triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited targeted treatment options. researchgate.netnih.govresearchgate.netdntb.gov.ua The active metabolite, AZD1152-HQPA, has been tested against a panel of human breast cancer cell lines, demonstrating the ability to inhibit their growth with IC50 values (the concentration required to inhibit growth by 50%) in the low nanomolar range. dntb.gov.ua

Specifically, research on TNBC cell lines, including MDA-MB-231, MDA-MB-468, and SUM-159, revealed that AZD1152 as a single agent effectively inhibits colony formation. researchgate.net The compound was shown to be effective in the MDA-MB-231 cell line, underscoring its potential therapeutic value for this hard-to-treat cancer subtype. nih.gov The mechanism of action involves the induction of mitotic catastrophe, leading to polyploidy (cells with more than the normal number of chromosome sets) and ultimately, apoptotic cell death. nih.gov

Inhibitory Concentrations (IC50) of AZD1152-HQPA in Breast Cancer Cell Lines
Cell LineSubtypeIC50 Value (nM)Reference
HER18 (MCF-7 derivative)ER+, PR+, HER2+~20 nM dntb.gov.ua
MDA-MB-231Triple-NegativeEffective Inhibition Noted nih.gov
Studies report a general IC50 range of 8-125 nM across various breast cancer cell lines. dntb.gov.ua
Neurological Malignancy Cell Lines (e.g., Medulloblastoma)

The efficacy of AZD1152 has been investigated in several types of aggressive neurological malignancies.

In medulloblastoma (MB) , the most common malignant brain tumor in children, Aurora B kinase has been identified as a potential drug target. frontiersin.org The active form, Barasertib, demonstrated tumor-suppressive activities in various medulloblastoma models, including those for the SHH and Group 3 subtypes. It was shown to be effective at low nanomolar concentrations in organotypic cerebellum slice cultures, a model that mimics the natural tumor microenvironment. frontiersin.org In some cases, Barasertib was effective in this context even when tumor cells were resistant to it in standard 2D cell culture. In vivo studies using an intracranial model of MYC-amplified medulloblastoma found that AZD1152-HQPA treatment impaired tumor growth, decreased the phosphorylation of histone H3 (a marker of Aurora B activity), and increased apoptosis.

In neuroblastoma (NB) , another common pediatric cancer, pharmacological inhibition of AURKB with Barasertib was found to be highly effective at suppressing cell growth. larvol.com The compound's efficacy appears to be most pronounced in neuroblastoma cells that have MYCN gene amplification and are wild-type for the TP53 tumor suppressor gene. larvol.com In a preclinical xenograft model using MYCN-amplified IMR32 neuroblastoma cells, Barasertib significantly suppressed tumor growth. larvol.com

In glioblastoma (GBM) , in vitro and in vivo studies have shown that AZD1152 can induce polyploidy and non-apoptotic cell death in glioma cell lines. Low concentrations of the inhibitor were sufficient to reduce the proliferation of primary glioblastoma cultures.

Single Agent Activity and Dose-Dependent Responses

As a monotherapy, AZD1152 has demonstrated significant tumor growth inhibition in numerous preclinical models. Its activity is consistently shown to be dose-dependent, where increasing concentrations of the compound lead to a greater anti-tumor effect. nih.gov

In human colon carcinoma HCT-116 xenografts, AZD1152 as a single agent suppressed tumor growth in a dose-dependent fashion. nih.gov Similarly, treatment with Barasertib-hQPA potently reduced the proliferation of a panel of colorectal cancer cell lines. Studies have reported dose-dependent tumor-suppressive and apoptotic activity across cell lines for multiple myeloma, lung, breast, and pancreatic cancers. In breast cancer xenograft models, administration of AZD1152 efficiently suppressed tumor growth and also inhibited the formation of pulmonary metastases. nih.gov The active form of AZD1152, AZD1152-HQPA, was shown to inhibit the proliferation of HCT-116 colon cancer cells with an IC50 value of 20 nmol/L. nih.gov

The primary mechanism of action as a single agent is the inhibition of Aurora B kinase, which leads to a failure of cytokinesis (the final stage of cell division). This results in cells becoming polyploid, which ultimately triggers apoptosis or mitotic catastrophe. larvol.com

Combination Strategies with Other Modalities

The potential of AZD1152 to enhance the effectiveness of standard chemotherapy has been a major focus of preclinical research. These studies often reveal that the sequence of drug administration is critical to achieving a synergistic, rather than antagonistic, effect. nih.gov

Synergy with Chemotherapeutic Agents (e.g., Gemcitabine, Oxaliplatin (B1677828), CPT-11/SN-38, Vincristine (B1662923), Daunorubicin)

AZD1152 has been tested in combination with a variety of cytotoxic agents across different cancer types.

Gemcitabine and Oxaliplatin: Studies in pancreatic and colon cancer models have shown that AZD1152-HQPA enhances the effectiveness of both gemcitabine and oxaliplatin. larvol.com The most effective combination strategy involved administering AZD1152-HQPA before the chemotherapeutic agent. This sequential schedule was validated in a pancreatic tumor xenograft model, where the combination of AZD1152 and gemcitabine was significantly more effective at inhibiting and delaying tumor growth than either drug alone.

CPT-11 (Irinotecan) and SN-38: CPT-11 is a prodrug that converts to the active topoisomerase I inhibitor SN-38. In human colon carcinoma (HCT-116) cells, the combination of AZD1152-HQPA and SN-38 was highly sequence-dependent. nih.gov When SN-38 was given before or at the same time as AZD1152, it blocked the effect of the Aurora B inhibitor by arresting cells in a phase of the cell cycle where AZD1152 is not active. nih.gov However, when AZD1152 was administered first, it induced polyploidy, and the subsequent addition of SN-38 enhanced the induction of apoptosis. nih.gov This sequence-specific synergy was also observed in vivo, with the AZD1152-first sequence showing greater suppression of tumor regrowth. nih.gov

Vincristine and Daunorubicin (B1662515): In preclinical models of human leukemia, AZD1152 showed an additive or enhanced effect when used in combination with the chemotherapeutic agents vincristine and daunorubicin, both in vitro and in vivo. nih.gov Some research suggests that vincristine may even stimulate the phosphorylation of Aurora B kinase, potentially sensitizing cells to subsequent inhibition by AZD1152. The combination of AZD1152 and vincristine has also been shown to reduce the growth of T-cell acute lymphoblastic leukemia (T-ALL) xenografts.

Summary of Preclinical Combination Studies with AZD1152
Chemotherapeutic AgentCancer ModelKey FindingReference
GemcitabinePancreatic CancerSynergistic effect; optimal when AZD1152 is given first. larvol.com
OxaliplatinColon CancerEnhanced effectiveness; optimal when AZD1152 is given first. larvol.com
CPT-11 / SN-38Colon CancerSynergy is sequence-dependent; AZD1152 followed by SN-38 enhances apoptosis. nih.gov
VincristineLeukemia, T-ALLAdditive/enhanced effect on inhibiting proliferation. nih.gov
DaunorubicinLeukemiaAdditive effect in inhibiting cell growth. nih.gov
Enhancement of Radiotherapy Effects

The combination of AZD1152 with radiotherapy has been shown in preclinical studies to enhance the killing of cancer cells. tandfonline.comdovepress.com This radiosensitizing effect is particularly notable in cancer cells that are deficient in the p53 tumor suppressor protein. tandfonline.com The mechanism behind this enhancement is primarily attributed to the induction of mitotic catastrophe, a form of cell death that occurs during mitosis, rather than apoptosis or effects on DNA repair. tandfonline.com

In vitro studies using p53-/- HCT116 colon cancer cells demonstrated that sequential treatment with AZD1152-HQPA (the active metabolite of AZD1152) either 24 hours before or after irradiation led to a significant reduction in clonogenic survival compared to irradiation alone. tandfonline.com Specifically, while irradiation (2 Gy) alone resulted in 25% surviving cells, the combination with AZD1152-HQPA reduced this to 15% (when administered before) and 11% (when administered after). tandfonline.com

This radiosensitizing effect has also been observed in various other cancer cell lines, including androgen-resistant prostate cancer cells (PC3 and DU145) and triple-negative breast cancer (TNBC) cell lines (MDA-MB-468, MDA-MB-231, and SUM-159). dovepress.comnih.gov In prostate cancer cells, AZD1152 treatment led to increased DNA damage and impaired DNA repair mechanisms following irradiation. nih.gov For TNBC cells, combining AZD1152 with ionizing radiation resulted in a further reduction in colony formation compared to either treatment alone. dovepress.com

Histopathological examination of tumors treated with AZD1152 and irradiation revealed features of mitotic catastrophe, such as polyploidy, multinucleation, and the formation of micronuclei. tandfonline.com Time-lapse videomicroscopy confirmed that cell death in this context was preceded by these nuclear abnormalities. tandfonline.com

Combination with Targeted Agents (e.g., Dexamethasone, ATRA, Am80, TAC-101)

Preclinical research has explored the combination of AZD1152 with various targeted agents, revealing both synergistic and antagonistic interactions depending on the specific agent and its effect on Aurora B kinase (AURKB) expression.

In multiple myeloma cell lines, the combination of AZD1152 with dexamethasone demonstrated increased anti-myeloma activity compared to either agent used alone. researchgate.netnih.govoncotarget.com This suggests a potential synergistic or additive effect in this hematological malignancy. researchgate.netnih.gov

A study investigating the combination of AZD1152-HQPA with other anticancer agents in HeLa human cervical cancer cells found that the outcome was dependent on how the companion drug regulated AURKB expression. nih.gov

Synergistic Effects: All-trans-retinoic acid (ATRA), Am80, and TAC-101, which were found to downregulate the expression of AURKB, exhibited a synergistic cytotoxic effect when combined with AZD1152-HQPA. nih.govresearchgate.net

Antagonistic Effects: Conversely, agents like cisplatin, etoposide, and doxorubicin, which increased AURKB expression, showed an antagonistic effect on the cytotoxicity of AZD1152-HQPA. nih.govresearchgate.net

These findings suggest that the efficacy of combination therapies involving AZD1152 may be influenced by the expression level of its target, AURKB, and how that expression is modulated by co-administered drugs. nih.gov

Investigating Optimal Sequencing in Combination Regimens

In studies combining AZD1152 with radiotherapy, different schedules, including neoadjuvant (drug before radiation), adjuvant (drug after radiation), and concomitant (drug at the same time as radiation), have been evaluated. tandfonline.com In vitro experiments with p53-/- HCT116 cells showed that administering AZD1152-HQPA 24 hours before or after irradiation was more effective at reducing cell survival than concomitant treatment. tandfonline.com However, in vivo studies using a single large dose of AZD1152 followed by radiation failed to produce a significant radiosensitizing effect, suggesting that the schedule of administration is crucial. tandfonline.com

Similarly, when combining AZD1152-HQPA with chemotherapeutic agents like gemcitabine and oxaliplatin in pancreatic and colon cancer models, the sequence of administration was found to be important. researchgate.netcapes.gov.brnih.gov The most effective antitumor activity was observed when the chemotherapeutic agent was administered shortly after AZD1152. researchgate.netnih.gov This sequential schedule was validated in a pancreatic tumor xenograft model, where it led to significant inhibition of tumor volume and delayed tumor growth. researchgate.netnih.gov The importance of the administration schedule has also been noted in preclinical models combining AZD1152 with agents like CPT-11 (Irinotecan), oxaliplatin, and gemcitabine in colon and pancreatic cancer xenografts. nottingham.ac.uk

In Vivo Studies Using Animal Models

Assessment of Tumor Growth Inhibition in Xenograft Models

AZD1152 has demonstrated potent inhibition of tumor growth in a variety of subcutaneous human tumor xenograft models in immunodeficient mice. researchgate.netastrazeneca.com This has been observed across different cancer types, including colorectal, lung, and hematologic malignancies, with tumor growth inhibition ranging from 55% to over 100%. researchgate.netastrazeneca.comaacrjournals.org

Specific examples of subcutaneous xenograft models where AZD1152 has shown efficacy include:

Colorectal Cancer: In models using SW620, HCT116, and Colo205 cell lines, AZD1152 significantly inhibited tumor growth. aacrjournals.org Pharmacodynamic analysis in SW620 tumor-bearing rats revealed a sequence of events including suppression of histone H3 phosphorylation, accumulation of cells with 4N DNA content, and an increase in polyploid cells, leading to apoptosis. astrazeneca.com

Hepatocellular Carcinoma (HCC): Administration of AZD1152 inhibited the growth of subcutaneous human HCC xenografts. exlibrisgroup.comnih.gov

Multiple Myeloma: In a murine myeloma xenograft model, AZD1152 inhibited tumor growth at well-tolerated doses and induced cell death in established tumors. researchgate.netnih.gov

Medulloblastoma: In flank xenografts of MYC-overexpressing medulloblastoma, AZD1152 impaired tumor growth. oncotarget.com

Malignant Glioma: AZD1152-HQPA inhibited the growth of U251 tumor xenografts and increased tumor cell apoptosis. nih.gov

The antitumor effects in these models are consistently linked to the mechanism of Aurora B kinase inhibition, leading to failed cell division, polyploidy, and ultimately, apoptosis. astrazeneca.comaacrjournals.org

Table 1: Summary of AZD1152 Efficacy in Subcutaneous Xenograft Models

Cancer Type Cell Line(s) Key Findings Citations
Colorectal Cancer SW620, HCT116, Colo205 Potent tumor growth inhibition (55% to >100%). researchgate.netaacrjournals.org
Lung Cancer Not specified Significant tumor growth inhibition. researchgate.net
Hematologic Malignancies Not specified Significant tumor growth inhibition. researchgate.net
Hepatocellular Carcinoma Not specified Inhibition of tumor growth. exlibrisgroup.comnih.gov
Multiple Myeloma RPMI-8226 Inhibition of tumor growth and induction of cell death. researchgate.netnih.gov
Medulloblastoma UW426-Myc Impaired tumor growth, multinucleated cells, reduced phosphohistone H3, increased cleaved Caspase-3. oncotarget.com
Malignant Glioma U251 Inhibition of tumor growth and increased apoptosis. nih.gov

The efficacy of AZD1152 has also been evaluated in orthotopic xenograft models, which more closely mimic the natural tumor microenvironment. These studies have demonstrated the ability of AZD1152 to inhibit tumor growth and, in some cases, prolong survival.

Hepatocellular Carcinoma (HCC): In an orthotopic hepatoma model, treatment with AZD1152 significantly slowed tumor growth and increased survival. exlibrisgroup.comnih.gov Pharmacobiological analysis showed that AZD1152 induced the suppression of phosphohistone H3 and subsequent apoptosis specifically within the liver tumors, and not in the surrounding normal tissues. exlibrisgroup.comnih.gov

Breast Cancer: In an orthotopic xenograft model using HER18 cells, AZD1152 treatment resulted in reduced tumor volume and weight. researchgate.net Histological analysis of these tumors revealed the presence of multi-nucleate cells, a hallmark of Aurora B inhibition. researchgate.net

Intracranial Xenografts (Medulloblastoma and Malignant Glioma): Studies using intracranial xenograft models have shown that AZD1152-HQPA can cross the blood-brain barrier at effective concentrations. oncotarget.comnih.gov In a MYC-overexpressing medulloblastoma model (D458 cells), AZD1152-HQPA treatment led to a reduction in tumor growth and a significant increase in the mean survival of the mice (from 18 days in the control group to 34 days in the treated group). oncotarget.comnih.govresearchgate.net Similarly, in a malignant glioma model using U251 cells, administration of AZD1152-HQPA resulted in a prolongation of median survival. nih.gov

Table 2: Summary of AZD1152 Efficacy in Orthotopic Xenograft Models

Cancer Type Model Key Findings Citations
Hepatocellular Carcinoma Orthotopic hepatoma Significantly decelerated tumor growth and increased survival. exlibrisgroup.comnih.gov
Breast Cancer Orthotopic HER18 xenograft Reduced tumor volume and weight; induced multi-nucleation. researchgate.net
Medulloblastoma Intracranial D458 xenograft Impaired tumor growth and prolonged survival. oncotarget.comnih.govresearchgate.net
Malignant Glioma Intracranial U251 xenograft Prolongation in median survival. nih.gov
Subcutaneous Tumor Models

Modulation of Cellular Phenotypes in Tumor Xenografts

AZD1152, a prodrug that is rapidly converted in plasma to the active Aurora B kinase inhibitor AZD1152-HQPA, has demonstrated significant efficacy in inhibiting the growth of various human tumor xenografts in immunodeficient mice. astrazeneca.comnih.govnih.gov The compound's primary mechanism of action involves the inhibition of Aurora B kinase, a crucial regulator of cell division, which leads to distinct and observable changes in the cellular phenotype of tumor tissues. astrazeneca.comontosight.aihemonc.org

Preclinical studies in a range of tumor models, including colon, lung, hematologic, and small cell lung cancer (SCLC) xenografts, have shown potent tumor growth inhibition, with rates ranging from 55% to over 100%. astrazeneca.comnih.govcapes.gov.br This anti-tumor activity is not merely a cessation of growth but is underpinned by a sequence of specific cellular alterations.

Detailed pharmacodynamic analyses in colorectal SW620 tumor-bearing rats revealed a clear temporal cascade of events following treatment with AZD1152. astrazeneca.comnih.gov The initial effect observed is a transient suppression of histone H3 phosphorylation, a key substrate of Aurora B kinase. astrazeneca.comnih.govnih.gov This is followed by a significant accumulation of cells with a 4N DNA content, which was measured at a 2.4-fold increase compared to controls. astrazeneca.comnih.gov Subsequently, an increased proportion of polyploid cells—those containing more than the 4N DNA content—emerges, recorded at a 2.3-fold increase. astrazeneca.comnih.gov This induction of polyploidy is considered a hallmark of the antitumor activity of Aurora B inhibition. nih.gov

Histological examination of the treated tumors confirms these findings, showing aberrant cell division processes. astrazeneca.comnih.govcapes.gov.br In addition to flawed mitosis, a concurrent and significant increase in apoptosis (programmed cell death) is observed within the tumor tissue. astrazeneca.comnih.govoncotarget.com This dual effect of inducing defective cell division and promoting apoptosis contributes to the compound's potent inhibition of tumor xenograft growth. nih.gov

Further studies in specific cancer types have provided additional insights. In SCLC xenograft models, the sensitivity to AZD1152 (barasertib) was found to correlate with cMYC amplification and high gene expression. nih.gov In models of MYC-overexpressing medulloblastoma, AZD1152-HQPA was effective in both flank and intracranial cerebellar xenografts, where it impaired tumor growth and induced apoptosis. oncotarget.com Histological analysis in these models also revealed the formation of large, multinucleated cells, consistent with the disruption of cytokinesis. oncotarget.com

Table 1: Summary of Cellular Phenotypic Changes in Tumor Xenograft Models Treated with AZD1152

Tumor TypeAnimal ModelKey Cellular Phenotypes ObservedReference
Colorectal (SW620)Athymic RatsSuppression of histone H3 phosphorylation, accumulation of 4N DNA cells, increased polyploidy (>4N DNA), aberrant cell division, increased apoptosis. astrazeneca.com, nih.gov
Colon, Lung, HematologicImmunodeficient MicePotent tumor growth inhibition (55% to ≥100%), induction of apoptosis. nih.gov, capes.gov.br, mdpi.com
Small Cell Lung Cancer (SCLC)Nude MiceGrowth inhibition (correlated with cMYC expression), induction of polyploidy. nih.gov
Medulloblastoma (D458)Mice (Flank & Intracranial)Growth impairment, increased apoptosis, formation of large multinucleated cells, decreased phosphohistone H3 (Ser10) positive cells. oncotarget.com

Proof-of-Concept for Repurposing in Non-Oncological Conditions (e.g., Lupus Nephritis)

Building on the understanding of its mechanism targeting cell proliferation, research has explored the potential of AZD1152 for non-oncological conditions characterized by pathological cell proliferation, such as lupus nephritis (LN). nih.gov LN is a severe complication of systemic lupus erythematosus (SLE), an autoimmune disease. nih.govnih.gov A recent study provided a proof-of-concept for repurposing AZD1152 for this condition, using a strategy that combined insights from clinically validated therapies with drug repurposing databases. nih.gov

AZD1152 was identified as a candidate therapeutic through transcriptomic analyses and the L1000 CMap drug repurposing database. nih.gov Its efficacy was then evaluated in MRL/lpr mice, a standard preclinical model for lupus. nih.gov The study found that Aurora kinase B (Aurkb) expression was upregulated in T cells infiltrating the kidneys in both lupus-prone mice and human patients with LN. nih.gov Furthermore, in patients, Aurkb expression levels showed a positive correlation with the disease activity index and serum creatinine (B1669602) levels, suggesting a role in LN pathology. nih.gov

In the MRL/lpr mouse model, treatment with AZD1152 demonstrated significant therapeutic effects, comparable to a multi-target therapy regimen used in animal studies. nih.gov The key findings from this preclinical investigation include:

Systemic and Local Efficacy: AZD1152 treatment significantly attenuated systemic immune activation and reduced local renal injury and inflammation. nih.gov

Histopathological Improvement: Pathological assessments of kidney tissue showed that AZD1152 reduced glomerulonephritis, glomerular size, and cellular infiltration compared to vehicle-treated mice. nih.gov Quantitative analysis confirmed a significant reduction in pathological damage scores and glomerular diameter. nih.gov

Modulation of Immune Pathways: Transcriptome sequencing of kidney tissue from treated mice revealed the modulation of immune-inflammatory pathways, with 498 genes being downregulated and 59 upregulated compared to the control group. nih.gov

Mechanism of Action: The therapeutic benefits of AZD1152 in this context were primarily attributed to the inhibition of T-cell proliferation. nih.gov

This research presents a compelling case for the potential of AZD1152 as a novel treatment for lupus nephritis, demonstrating that its mechanism of inhibiting cell proliferation can be repurposed to target the pathogenic immune cell activity underlying this autoimmune condition. nih.gov

Table 2: Preclinical Efficacy of AZD1152 in a Lupus Nephritis Mouse Model (MRL/lpr)

ParameterObservation in AZD1152-Treated MiceReference
Systemic Effects Attenuation of systemic immune activation. nih.gov
Renal Histopathology Reduced glomerular damage, decreased glomerular size, and reduced cellular (CD45+) infiltration. nih.gov
Gene Expression (Kidney) Modulation of immune-inflammatory pathways (557 differentially expressed genes). nih.gov
Primary Mechanism Inhibition of T-cell proliferation. nih.gov
Aurkb Expression Aurkb expression is upregulated in infiltrating renal T cells and correlates with disease activity in human LN. nih.gov

Mechanisms of Resistance to Azd1152 Tfa Salt

Cellular Adaptations and Escape Mechanisms

Cancer cells can develop resistance to AZD1152 through various adaptive mechanisms that allow them to evade the drug's cytotoxic effects. One key adaptation is the development of resistance to apoptosis. plos.org In leukemia cell models, cells selected for high levels of resistance to an Aurora B inhibitor demonstrated defects in the apoptotic pathway, which were independent of Aurora B itself. plos.org This suggests that cells can acquire alterations downstream of Aurora B inhibition that uncouple the mitotic defects from the cell death response.

Another adaptive strategy involves the induction of polyploidy. researchgate.netnih.gov Treatment with AZD1152-HQPA can lead to a dramatic increase in chromosome number, a phenomenon known as endoreduplication. researchgate.netnih.govnih.gov While this can be a prelude to apoptosis in sensitive cells, some cancer cells can tolerate a polyploid state, allowing them to survive and potentially re-enter the cell cycle after drug withdrawal. nih.gov This reversal of cell cycle arrest upon drug removal suggests that for some cells, the effect of AZD1152 is cytostatic rather than cytotoxic, and this is dependent on drug concentration and exposure time. nih.gov

Furthermore, cancer cells can exhibit intrinsic resistance to AZD1152. For instance, canine osteosarcoma cells have shown significantly higher half-maximal inhibitory concentrations (IC50) for AZD1152 compared to more sensitive cancer types like human leukemia and canine lymphoma cells. nih.gov This intrinsic resistance was not due to a failure of the drug to recognize its target, as phosphorylation of Aurora B was reduced. nih.gov This points towards the existence of inherent cellular characteristics that protect certain tumor types from the effects of AZD1152.

Role of Drug Efflux Transporters (e.g., ABCB1, ABCG2)

A predominant mechanism of acquired resistance to AZD1152 involves the upregulation of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. Specifically, P-glycoprotein (P-gp), encoded by the ABCB1 (or MDR1) gene, and Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, have been identified as major contributors to AZD1152 resistance. nih.govnottingham.ac.ukresearchgate.net

Studies have shown that cell lines selected for resistance to AZD1152-HQPA exhibit significant overexpression of either ABCB1 or ABCG2. nih.govresearchgate.net For example, SW620 colon carcinoma and MiaPaCa pancreatic carcinoma cells rendered over 100-fold resistant to AZD1152-HQPA showed a dramatic increase in the expression of ABCB1 and ABCG2, respectively. nih.govresearchgate.net This upregulation is sufficient to confer resistance both in vitro and in vivo. nih.gov The active efflux of AZD1152-HQPA by these transporters reduces the intracellular concentration of the drug, thereby diminishing its ability to inhibit Aurora B kinase. nottingham.ac.uk

The clinical relevance of this mechanism is underscored by the observation that tumor cell lines with high baseline expression of P-gp or BCRP are inherently less sensitive to AZD1152. nih.govresearchgate.net Conversely, the inhibition of these transporters can restore sensitivity to the drug. For instance, the use of P-gp inhibitors like PSC-833 or BCRP inhibitors like fumitremorgin C has been shown to reverse resistance to AZD1152-HQPA in preclinical models. researchgate.net

Table 1: Role of ABC Transporters in AZD1152 Resistance

Transporter Gene Known Substrate Role in AZD1152 Resistance Reference
P-glycoprotein (P-gp) ABCB1 (MDR1) Doxorubicin, Paclitaxel Efflux of AZD1152-HQPA, leading to reduced intracellular drug concentration and resistance. nih.govnottingham.ac.ukresearchgate.net
Breast Cancer Resistance Protein (BCRP) ABCG2 SN-38, Topotecan Efflux of AZD1152-HQPA, conferring resistance in various cancer cell lines. nih.govnottingham.ac.ukresearchgate.netresearchgate.net

Impact of Tumor Suppressor Gene Status (e.g., p53/p73) on Response Phenotype

The status of tumor suppressor genes, particularly TP53 and its homolog TP73, can significantly influence the cellular response to AZD1152. researchgate.netnih.gov The p53 protein is a critical mediator of cell cycle arrest and apoptosis in response to cellular stress, including that induced by anticancer drugs.

In neurological malignancy cell lines, the response to AZD1152-HQPA was found to be dependent on the p53/p73 status. researchgate.netnih.gov In U87MG cells, which are wild-type for both TP53 and TP73, lower concentrations of AZD1152-HQPA led to a profound apoptotic response. This was accompanied by the upregulation of p53 and its pro-apoptotic target genes such as BAX, BAD, APAF1, and PUMA. researchgate.netnih.gov

In contrast, SK-N-MC cells, which are null for both p53 and p73, exhibited resistance to the apoptotic effects of AZD1152-HQPA. researchgate.netnih.govbiocrick.com These cells responded to much higher concentrations of the drug by undergoing excessive endoreduplication and polyploidy rather than apoptosis. researchgate.netnih.gov This suggests that in the absence of functional p53 and p73, cells are less prone to undergo apoptosis following Aurora B inhibition and instead may become polyploid, a state from which they might eventually recover. Therefore, the p53/p73 status could be a key determinant of sensitivity versus resistance to AZD1152-HQPA, with functional p53/p73 promoting a more favorable apoptotic response. researchgate.netnih.gov

Potential for Target Gene Mutations in Resistance

While overexpression of drug efflux pumps is a common mechanism of resistance, mutations in the drug's target can also confer resistance to kinase inhibitors. In the context of AZD1152, the target is Aurora B kinase, encoded by the AURKB gene.

Studies using leukemia cells selected for resistance to the Aurora B inhibitor ZM447439, which is structurally related to AZD1152, identified a point mutation in the AURKB kinase domain. plos.org This mutation, corresponding to a G160E amino acid substitution, was shown to mediate resistance by preventing the formation of an active drug-binding motif. plos.org Cells with this mutation were also cross-resistant to AZD1152, indicating a common mechanism of resistance. plos.org

However, it is noteworthy that in some AZD1152-resistant cell lines, no mutations in the AURKB coding sequence were found, suggesting that this is not the sole mechanism of resistance. researchgate.netnih.govbiocrick.com For example, in the resistant SK-N-MC neuroblastoma cell line, resistance was attributed to the p53/p73 null status rather than to mutations in Aurora B. researchgate.netnih.gov This highlights that resistance to AZD1152 can arise through multiple, independent mechanisms.

Table 2: Preclinical Findings on AZD1152 Resistance Mechanisms

Resistance Mechanism Cell Line(s) Key Findings Reference
Cellular Adaptation CEM/AKB8, CEM/AKB16 (Leukemia) Reduced apoptosis independent of Aurora B and multi-drug resistance pathways. plos.org
Canine Osteosarcoma cells Intrinsic resistance with high IC50 values not due to lack of target engagement. nih.gov
Drug Efflux SW620 (Colon), MiaPaCa (Pancreas) >100-fold resistance due to upregulation of ABCB1 and ABCG2, respectively. nih.govresearchgate.net
OCI-AML3 (AML) Overexpression of P-gp and BCRP confers resistance to AZD1152-hQPA. nottingham.ac.uk
Tumor Suppressor Status U87MG (Glioblastoma) p53/p73 wild-type; sensitive to AZD1152-induced apoptosis. researchgate.netnih.gov
SK-N-MC (Neuroblastoma) p53/p73 double null; resistant to apoptosis, undergoes polyploidy. researchgate.netnih.govbiocrick.com
Target Gene Mutation CEM/AKB4 (Leukemia) G160E mutation in Aurora B kinase domain confers resistance to ZM447439 and cross-resistance to AZD1152. plos.org

Strategies to Overcome or Circumvent Resistance in Preclinical Settings

Several strategies are being explored in preclinical models to overcome or bypass resistance to AZD1152. These approaches primarily focus on combination therapies and the development of next-generation inhibitors.

One promising strategy is the co-administration of AZD1152 with inhibitors of the ABC transporters that are responsible for drug efflux. As mentioned, pharmacological inhibition of P-gp and BCRP has been shown to resensitize resistant cells to AZD1152. nottingham.ac.ukresearchgate.net

Combination therapy with other cytotoxic agents is another viable approach. The sequential administration of AZD1152-HQPA followed by standard chemotherapeutics like gemcitabine (B846) or oxaliplatin (B1677828) has demonstrated enhanced effectiveness in pancreatic and colon cancer models, respectively. nih.govresearchgate.net The rationale is that AZD1152-induced mitotic arrest may sensitize cancer cells to the DNA-damaging effects of subsequent chemotherapy. Similarly, combining AZD1152 with radiation therapy has been shown to enhance the killing of androgen-insensitive prostate cancer cells. nih.gov

In cases where resistance is driven by alterations in apoptotic pathways, such as the overexpression of anti-apoptotic proteins like Bcl-xL, combining Aurora kinase inhibitors with Bcl-2 family inhibitors like navitoclax (B1683852) (ABT-263) has been proposed as a strategy to overcome resistance. imtm.czbiorxiv.org

Finally, the development of novel pan-Aurora kinase inhibitors that are not substrates for ABC transporters represents a key strategy to circumvent this common resistance mechanism. For example, the pan-Aurora kinase inhibitor AMG 900 has shown potent activity against a range of human tumor cells, including those resistant to AZD1152, and its efficacy is not affected by P-gp or BCRP expression. frontiersin.orgaacrjournals.org

Structural Activity Relationship and Molecular Design Considerations

Pharmacophore Modeling and Ligand-Protein Interactions

Pharmacophore modeling is a computational method used to define the essential steric and electronic features required for a molecule to interact with a specific biological target. For Aurora B inhibitors like AZD1152-HQPA, these models help in identifying key interaction points within the ATP-binding pocket. ingentaconnect.combiorxiv.org The interaction of AZD1152-HQPA with Aurora B is characterized by a precise set of hydrogen bonds and hydrophobic interactions that contribute to its high binding affinity.

The pyrazoloquinazoline scaffold of AZD1152-HQPA fits into the deep cleft between the N-terminal and C-terminal lobes of the kinase domain, which serves as the ATP binding site. tandfonline.com The selectivity for Aurora B is partly achieved through interactions with specific residues that differ from those in Aurora A. For instance, an unfavorable polar interaction with Glutamic acid 181 (Glu181) in Aurora A hinders the binding of ligands like Barasertib (B1683942), contributing to its selectivity for Aurora B. researchgate.net

Table 1: Inhibitory Activity of AZD1152-HQPA (Barasertib)

Kinase Target Inhibition Constant (K_i) / IC_50 Selectivity
Aurora B 0.36 nM (K_i) / 0.37 nM (IC_50) >1000-fold vs Aurora A
Aurora A 1369 nM (K_i) -
Aurora C 17.0 nM (K_i) ~47-fold vs Aurora B

Data sourced from multiple biochemical and cell-free assays. astrazeneca.comresearchgate.netmdpi.comnih.govapexbt.com

Identification of Critical Residues for Aurora Kinase B Binding

The high-affinity binding of AZD1152-HQPA to Aurora B is dependent on interactions with several critical amino acid residues within the ATP-binding pocket. Structural and computational analyses have identified a set of key residues that are essential for the stable binding of inhibitors. For the class of Aurora B inhibitors, residues such as Lysine 106 (Lys106), Alanine 157 (Ala157), and Glutamic acid 161 (Glu161) have been noted as crucial for forming essential interactions. biorxiv.org

Specifically for achieving selectivity, targeting Aurora B-specific residues near the solvent-exposed region of the protein is a key strategy. nih.gov These residues include Arginine 159 (Arg159), Glutamic acid 161 (Glu161), and Lysine 164 (Lys164). nih.gov The interactions with these specific amino acids allow inhibitors like AZD1152-HQPA to achieve a high degree of selectivity that distinguishes them from pan-Aurora kinase inhibitors. nih.gov The differential binding is a result of a complex interplay of small but significant structural differences between the kinase isoforms. researchgate.net

Table 2: Key Amino Acid Residues in Aurora Kinase Binding

Residue Kinase Isoform Role in Binding / Selectivity
Glu161 Aurora B Identified as a critical residue for inhibitor interactions. researchgate.netbiorxiv.orgnih.gov
Phe88 Aurora B Implicated as a key molecular interaction site for strong binding. researchgate.net
Arg159 Aurora B A target for developing subtype-selective inhibitors. nih.gov
Lys164 Aurora B A target for developing subtype-selective inhibitors. nih.gov
Thr217 Aurora A Targeting this residue is a strategy for Aurora A selective inhibitors, highlighting the difference from Aurora B. nih.gov

Computational Chemistry Approaches in Inhibitor Development

The development and optimization of Aurora kinase inhibitors have been significantly advanced by the use of computational chemistry. Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, molecular docking, and molecular dynamics (MD) simulations have been instrumental. ingentaconnect.combiorxiv.org

3D-QSAR models have been developed for various series of Aurora B inhibitors to understand how steric, electrostatic, and hydrophobic properties of the molecules influence their inhibitory activity. ingentaconnect.com For instance, Wang et al. constructed pharmacophore models for 88 different Aurora B inhibitors to identify common features, which were then used for virtual screening of chemical databases. ingentaconnect.com Molecular docking studies are used to predict the binding conformation of inhibitors within the kinase's active site, helping to rationalize observed activities and guide the design of new compounds. mdpi.com These computational approaches allow for the pre-screening of large compound libraries and the refinement of lead compounds to improve potency and selectivity, ultimately accelerating the drug discovery process.

Development of Analogues and Derivatives of AZD1152-HQPA

The discovery of AZD1152 represents a successful example of lead optimization. It was developed from an earlier series of pyrazoloquinazolines, specifically through the optimization of the compound ZM447439. mdpi.comnih.gov While ZM447439 inhibits both Aurora A and B, the structural modifications leading to AZD1152 conferred a remarkable increase in selectivity, making it over 1000-fold more selective for Aurora B. ingentaconnect.comnih.gov

The core pyrazoloquinazoline structure has served as a scaffold for the development of further analogues. nih.gov Research into this chemical class has explored substitutions on the pyrimidine (B1678525) scaffold and the stereochemistry of other moieties to study the structure-activity relationships. researchgate.net For example, the development of a nanoparticle formulation of AZD1152 (referred to as AZD2811) was undertaken to improve its therapeutic properties, demonstrating that formulation science is another avenue for the evolution of this compound. mdpi.com The continued synthesis of derivatives, such as 8-amino-substituted purine-based derivatives and 4-anilinoquinoline derivatives, highlights the ongoing efforts to develop novel kinase inhibitors based on the structural insights gained from compounds like AZD1152. mdpi.com

Advanced Research Methodologies and Future Directions

Development of Novel Delivery Systems

To address limitations associated with the systemic administration of AZD1152, such as its rapid clearance and potential for off-target toxicities, researchers have focused on creating advanced delivery platforms. 2minutemedicine.comnih.govresearchgate.net The primary goal is to enhance drug accumulation and retention within tumor tissues while minimizing systemic exposure. aacrjournals.org

A significant advancement in this area is the development of nanoparticle formulations encapsulating AZD2811, the active form of AZD1152. nih.govresearchgate.netcapes.gov.br These nanoparticles, often referred to as AZD2811NP or Accurins, are designed to improve the therapeutic index of the Aurora B kinase inhibitor. nih.govresearchgate.netcapes.gov.brresearchgate.net The formulation typically involves encapsulating AZD2811 within a polymeric matrix, such as one made of polylactic acid (PLA), which is an FDA-approved polymer. apsgb.co.uk This encapsulation is often facilitated by a hydrophobic ion pairing (HIP) strategy, where an acidic counterion is used to aid in drug loading and slow its release. apsgb.co.ukucl.ac.uk

These nanoparticle systems are engineered to have a "stealth" layer, commonly using polyethylene (B3416737) glycol (PEG), which forms a hydration shell that protects the nanoparticle from immune detection and prolongs its circulation time in the bloodstream. apsgb.co.uk This extended circulation allows for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect. aacrjournals.org Preclinical studies have demonstrated that these nanoparticle formulations can achieve sustained release of the encapsulated drug for over a week in vitro. nih.govresearchgate.netcapes.gov.br This translates to a prolonged pharmacodynamic effect in vivo, as evidenced by the extended reduction of tumor phosphorylated histone H3 levels for up to 96 hours after a single dose. nih.govresearchgate.netcapes.gov.br

Furthermore, nanoparticle formulations have demonstrated superior efficacy in various tumor models. researchgate.netcapes.gov.br In a rat model of colon adenocarcinoma, two different nanoparticle formulations, Accurin B and Accurin E, led to tumor growth reductions of 92% and 101%, respectively, compared to a 58% reduction with AZD1152 treatment. 2minutemedicine.com Similarly, in mouse models of diffuse large B-cell lymphoma (DLBCL), the nanoparticle formulation successfully delayed tumor regrowth compared to both placebo and AZD1152. 2minutemedicine.comaacrjournals.org This enhanced efficacy is achieved at a lower dose intensity compared to the prodrug, highlighting the improved therapeutic index of the nanoparticle formulation. nih.govresearchgate.netcapes.gov.br

Comparison of AZD1152 and Nanoparticle Formulations in a Colon Adenocarcinoma Model. 2minutemedicine.com
TreatmentDrug Retention in TumorTumor Volume ReductionDuration of Lowered pHH3 Levels
AZD1152< 24 hours58%~6 hours
Accurin BUp to 6 days92%Up to 48 hours
Accurin EUp to 6 days101%Up to 96 hours

Nanoparticle Formulations (e.g., AZD2811NP) for Enhanced Pharmacodynamics

Identification and Validation of Predictive Biomarkers

The successful clinical implementation of targeted therapies like AZD1152 relies heavily on the identification of biomarkers that can predict which patients are most likely to respond and to monitor the drug's activity in the body.

Phosphorylated histone H3 (pHH3) has been established as a robust pharmacodynamic biomarker for the activity of AZD1152 and its active metabolite. nottingham.ac.ukresearchgate.net Aurora B kinase, the target of AZD1152, is responsible for the phosphorylation of histone H3 at serine 10 during mitosis. nottingham.ac.uknih.govtandfonline.com Therefore, inhibition of Aurora B kinase by AZD1152 leads to a measurable decrease in pHH3 levels. nottingham.ac.uknih.gov

Studies have shown that treatment with AZD1152 results in a transient suppression of pHH3 in tumor tissues. researchgate.netnih.gov This inhibition of pHH3 phosphorylation can be readily measured in tumor biopsies and peripheral blood mononuclear cells, providing a real-time assessment of the drug's biological effect. nottingham.ac.uk The reduction in pHH3 levels is often followed by an accumulation of cells with a 4N DNA content and an increase in polyploidy, which are characteristic cellular responses to Aurora B inhibition. researchgate.netnih.gov In preclinical studies, the nanoparticle formulation AZD2811NP demonstrated a more sustained reduction in pHH3 levels compared to AZD1152, correlating with its enhanced efficacy. 2minutemedicine.com

The expression level of Aurora B kinase itself is being investigated as a potential predictive biomarker for sensitivity to AZD1152. researchgate.net Since Aurora B is the direct target of the drug, it is hypothesized that tumors with higher levels of Aurora B expression may be more dependent on its activity and therefore more susceptible to its inhibition. researchgate.netresearchgate.net High levels of Aurora B kinase mRNA and protein have been observed in various human malignancies, including multiple myeloma and anaplastic thyroid carcinoma. nottingham.ac.ukresearchgate.netbioscientifica.com In some contexts, such as endocrine-resistant breast cancer, Aurora B kinase expression has been suggested to be a biomarker for resistance to other therapies, potentially indicating a population of patients who might benefit from an Aurora B inhibitor like barasertib (B1683942) (the non-salt form of AZD1152). researchgate.net

Research is ongoing to identify novel biomarkers that could further refine patient selection and predict response to AZD1152. This includes exploring the broader transcriptional and proteomic changes that occur in response to Aurora B inhibition.

One area of investigation is the link between MYC family gene expression and sensitivity to Aurora B inhibitors. aacrjournals.orgnih.govnih.govaacrjournals.org In preclinical studies of small-cell lung cancer (SCLC), a correlation was found between c-MYC amplification and gene expression with sensitivity to barasertib. aacrjournals.orgnih.govnih.govaacrjournals.org This suggests that tumors with high c-MYC expression may be particularly vulnerable to Aurora B inhibition, potentially due to the interdependence between Aurora B kinase and MYC protein stability. amegroups.org

Proteomic approaches are also being employed to identify candidate biomarkers. researchgate.netaacrjournals.org For instance, in addition to the suppression of histone H3 phosphorylation, the determination of tumor cell polyploidy and apoptosis may serve as useful biomarkers for this class of therapeutic agents. researchgate.netnih.gov Furthermore, studies have suggested that high BCL2 expression might predict resistance to Aurora B inhibitors in SCLC, indicating that BCL2 could be a negative predictive biomarker and a potential target for combination therapies. researchgate.net The use of advanced techniques like mass spectrometry imaging allows for the detailed analysis of drug distribution and its metabolic effects within the tumor microenvironment, offering another avenue for biomarker discovery. aacrjournals.org

Investigational Biomarkers for AZD1152/AZD2811
BiomarkerTypeRationaleKey Findings
Phosphorylated Histone H3 (pHH3)PharmacodynamicDirect substrate of Aurora B kinase. nottingham.ac.uknih.govInhibition of pHH3 confirms target engagement. nottingham.ac.uknih.gov Sustained inhibition with nanoparticle formulations. 2minutemedicine.com
Aurora Kinase B ExpressionPredictive (Potential)Direct drug target; overexpression in some cancers. researchgate.netresearchgate.netHigh expression may indicate dependency and sensitivity. researchgate.net
c-MYC Amplification/ExpressionPredictive (Potential)Interdependence between Aurora B and MYC stability. amegroups.orgCorrelates with sensitivity in SCLC models. aacrjournals.orgnih.govnih.govaacrjournals.org
BCL2 ExpressionPredictive (Potential)May confer resistance to Aurora B inhibition. researchgate.netHigh expression linked to resistance in SCLC. researchgate.net

Aurora Kinase B Expression as a Potential Biomarker

Investigation of Off-Target Effects and Polypharmacology

The study of AZD1152 TFA Salt has revealed that its biological activity is not strictly limited to the inhibition of Aurora B kinase. The compound exhibits polypharmacology, engaging with multiple targets, which contributes to its broader efficacy and presents complex considerations for its therapeutic application. This investigation into its off-target effects is crucial for a comprehensive understanding of its mechanism of action. While designed to be a highly selective inhibitor for Aurora B kinase over Aurora A kinase, its interactions with other kinases have been a subject of advanced research. astrazeneca.comfrontiersin.org

Dual Inhibition of FLT3 Kinase

A significant off-target effect of AZD1152 is its inhibitory action on FMS-like tyrosine kinase 3 (FLT3). frontiersin.orgnih.gov This dual inhibition is particularly relevant in the context of Acute Myeloid Leukemia (AML), where mutations in the FLT3 gene are common and associated with a poor prognosis. frontiersin.org Research has demonstrated that AZD1152 is more potent in AML cell lines that are positive for the FLT3 internal tandem duplication (FLT3-ITD) mutation compared to those with wild-type (WT) FLT3. frontiersin.orgresearchgate.net

The active metabolite, AZD1152-HQPA, has been shown to directly target the phosphorylated, active form of FLT3 in FLT3-ITD positive cell lines. researchgate.net This action also leads to the inhibition of downstream signaling pathways, such as the phosphorylation of STAT5. researchgate.net The sensitivity of FLT3-mutated cell lines, including MV4-11 and MOLM-13, to AZD1152 is notably higher than that of cell lines with wild-type FLT3. frontiersin.orgresearchgate.net This suggests that the anti-leukemic activity of AZD1152 in these specific contexts is a result of the combined inhibition of both Aurora B and FLT3. researchgate.net This dual-targeting capability may also offer a strategy to overcome resistance to FLT3 inhibitors that can develop through secondary mutations. frontiersin.org

Table 1: Inhibitory Activity of AZD1152 in Leukemia Cell Lines
Cell LineLeukemia TypeFLT3 StatusIC50 (nM)Reference
MV4-11Biphenotypic LeukemiaFLT3-ITD1 apexbt.com
MOLM13AMLFLT3-ITD2.8 apexbt.com
PALL-2ALLNot Specified5 apexbt.com
HL-60AMLNot Specified3-40 (range) ashpublications.org
NB4AMLNot Specified3-40 (range) ashpublications.org
EOL-1Eosinophilic LeukemiaNot Specified3-40 (range) ashpublications.org
K562CML (Blast Crisis)Not Specified3-40 (range) ashpublications.org

This table summarizes the 50% inhibitory concentration (IC50) of AZD1152 in various human leukemia cell lines. The heightened potency in FLT3-ITD positive lines like MV4-11 and MOLM13 highlights the compound's dual inhibitory effect.

Modulation of Other Kinases (e.g., DYRK1B)

Beyond FLT3, the polypharmacological profile of AZD1152 extends to other kinases, though often with less potency. Initial broad-panel kinase screening indicated that AZD1152-HQPA is highly specific for Aurora B, with significantly lower activity against a panel of over 50 other kinases, including JAK2 and Abl. ashpublications.org However, more recent and focused studies have revealed subtle but potentially significant off-target modulations.

One such finding involves the dual-specificity tyrosine-phosphorylation regulated kinase 1B (DYRK1B). Research has shown that treatment with AZD1152-HQPA can lead to an upregulation of DYRK1B expression in A549 lung cancer cells. researchgate.netnih.gov This effect is believed to be indirect, resulting from the inhibition of Aurora kinases which, in turn, influences the regulatory pathways controlling DYRK1B expression. researchgate.netnih.gov Since DYRK1B is a regulator of cell cycle exit and quiescence, its modulation could have complex downstream consequences on cancer cell survival and resistance to therapy. researchgate.net These findings underscore the intricate network of cellular pathways affected by Aurora kinase inhibitors and highlight the importance of investigating both direct and indirect off-target effects.

Translational Research Perspectives from Preclinical Studies

Preclinical research on this compound has provided a wealth of data that informs its potential translation into clinical applications. These studies, conducted in a variety of cancer models, have been instrumental in designing rational combination therapies and identifying new disease contexts where Aurora B inhibition may be effective.

Informing Combination Therapy Design

A key insight from preclinical studies is the potential for AZD1152 to synergistically enhance the efficacy of conventional chemotherapeutic agents and targeted therapies. ashpublications.orgnih.gov By inducing mitotic catastrophe and apoptosis, AZD1152 can sensitize cancer cells to drugs that act on different phases of the cell cycle or through different mechanisms. ashpublications.orgnih.gov

Preclinical models have successfully demonstrated the benefits of combining AZD1152 with various agents:

Tubulin Depolymerizing Agents and Topoisomerase II Inhibitors: In leukemia models, AZD1152 showed synergistic antiproliferative activity with vincristine (B1662923) (a tubulin depolymerizing agent) and daunorubicin (B1662515) (a topoisomerase II inhibitor), both in vitro and in vivo. ashpublications.org

DNA Damaging Agents: In colon and pancreatic cancer models, AZD1152-HQPA was found to enhance the effectiveness of oxaliplatin (B1677828) and gemcitabine (B846), respectively. nih.govresearchgate.net The most effective schedule involved administering the chemotherapeutic agent shortly after AZD1152 treatment. nih.gov

Corticosteroids: For multiple myeloma, combining AZD1152 with dexamethasone (B1670325) resulted in increased anti-myeloma activity compared to either agent alone. researchgate.netnih.gov

Radiation Therapy: AZD1152 has been shown to act as a radiosensitizer in several cancer types, including prostate, colon, and triple-negative breast cancer. dovepress.comtandfonline.com The combination leads to significantly more inhibition of cancer cell proliferation than either treatment alone. dovepress.com

These findings provide a strong rationale for clinical trials evaluating AZD1152 in combination regimens, offering a strategy to improve outcomes and potentially overcome drug resistance. nih.gov

Table 2: Preclinical Combination Studies with AZD1152
Cancer TypeCombination AgentKey FindingReference
Acute LeukemiaVincristine, DaunorubicinSynergistic antiproliferative activity and potentiation of antitumor action in xenograft models. ashpublications.org
Pancreatic CancerGemcitabineEnhanced effectiveness, inhibition of tumor volume, and delayed tumor growth in xenograft models. apexbt.comnih.gov
Colon CancerOxaliplatinEnhanced effectiveness of the chemotherapeutic agent. nih.gov
Multiple MyelomaDexamethasoneIncreased anti-myeloma activity compared with single-agent use. researchgate.netnih.gov
Breast, Colon, Prostate CancerRadiation TherapyEnhanced radiosensitivity and significant reduction in cancer cell proliferation. dovepress.comtandfonline.com

This table provides a summary of preclinical studies that have investigated AZD1152 in combination with other anticancer treatments, highlighting the broad potential for synergistic interactions.

Exploring New Therapeutic Applications

Preclinical studies have significantly broadened the potential therapeutic landscape for AZD1152 beyond its initial focus. While showing potent efficacy in hematological malignancies like AML and multiple myeloma researchgate.netashpublications.org, research has validated its antitumor activity in a range of solid tumors.

In vivo xenograft models have demonstrated significant tumor growth inhibition in colon, lung, and breast cancers. astrazeneca.comnih.gov For instance, in breast cancer models, AZD1152 not only inhibited primary tumor growth but also showed potential in blocking metastasis. nih.gov Studies in pancreatic cancer have shown that AZD1152 can induce apoptosis and cell cycle modifications, leading to tumor growth inhibition, especially when combined with gemcitabine. nih.govresearchgate.net

Furthermore, innovative drug delivery systems are being explored to enhance the therapeutic index of AZD1152. The use of nanoparticles to deliver the active compound has been investigated as a way to improve drug retention in tumors, prolong the antimitotic effect, and reduce off-target toxicity, such as myelosuppression. dovepress.com2minutemedicine.com These advanced formulations could open up new avenues for its application, potentially improving efficacy and tolerability in various cancer types. 2minutemedicine.com

Unanswered Questions and Emerging Research Avenues for this compound

Despite extensive preclinical research and progression into clinical trials, several questions regarding this compound remain unanswered, paving the way for future investigations. The clinical development of Aurora B inhibitors has faced challenges, with some trials not leading to durable responses, which highlights gaps in our understanding. researchgate.net

Key unanswered questions include:

Predictive Biomarkers: A critical need exists for robust predictive biomarkers to identify patient populations most likely to benefit from AZD1152 therapy. While FLT3 mutation status is a strong indicator in AML frontiersin.org, and some studies suggest MYC amplification or BCL2 expression could be relevant in other cancers researchgate.netamegroups.org, a comprehensive biomarker strategy is still lacking.

Mechanisms of Resistance: The mechanisms by which cancer cells develop resistance to AZD1152 are not fully elucidated. Understanding these pathways is essential for developing strategies to overcome resistance, possibly through rational combination therapies.

Optimizing Polypharmacology: How can the compound's polypharmacology, particularly the dual inhibition of Aurora B and FLT3, be best harnessed for therapeutic benefit? frontiersin.orgresearchgate.net Further research is needed to understand the cumulative effects of inhibiting multiple targets and how this complex activity can be translated into improved clinical outcomes. researchgate.net

Tension-Sensing Pathway: On a fundamental level, the precise mechanism by which the Aurora B-dependent error correction pathway is regulated by physical tension at the kinetochore-microtubule interface remains an active area of research. bohrium.com A deeper understanding of this process could reveal new ways to modulate Aurora B activity.

Emerging research avenues are focused on addressing these questions. The development of novel formulations, such as nanoparticle-based delivery systems, aims to improve the drug's therapeutic window by increasing tumor-specific delivery and reducing systemic toxicity. 2minutemedicine.com Additionally, systems pharmacology approaches, integrating phosphoproteomics, chemical proteomics, and phenotypic screening, are being used to unravel the complex off-target effects and identify new synergistic drug combinations. researchgate.net The investigation of biomarkers like BCL2 to predict sensitivity and guide combination strategies in cancers like small-cell lung cancer represents a promising path forward for personalizing treatment with Aurora B inhibitors. researchgate.netamegroups.org

Q & A

Basic Research Questions

Q. How should AZD1152 TFA Salt be prepared and stored to ensure stability in cell-based assays?

  • Methodology : Reconstitute lyophilized this compound in sterile dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Aliquot and store at -80°C to avoid freeze-thaw cycles. For short-term use (1–2 weeks), store at -20°C. Validate solubility using dynamic light scattering (DLS) if precipitation is observed .
  • Rationale : TFA salts are hygroscopic; improper storage can lead to hydrolysis or aggregation, altering bioactivity. DMSO preserves kinase inhibitor stability but may require dilution in culture media to ≤0.1% v/v to avoid cytotoxicity .

Q. What experimental controls are essential when assessing AZD1152’s effects on Aurora B kinase activity?

  • Methodology : Include (i) a vehicle control (DMSO-only treatment), (ii) a positive control (e.g., another Aurora B inhibitor like Barasertib), and (iii) untreated cells. Quantify phosphorylation of histone H3 at serine 10 (pH3S10) via Western blot as a direct marker of Aurora B inhibition .
  • Rationale : pH3S10 is a downstream target of Aurora B; its reduction confirms target engagement. Vehicle controls account for solvent effects on cell viability .

Q. How do TFA counterions influence AZD1152’s performance in sensitive bioassays?

  • Methodology : Compare this compound with acetate or HCl salt forms in parallel experiments. Request peptide content analysis (via HPLC-MS) and TFA quantification (via ion chromatography) if residual TFA interferes with apoptosis assays or cell-cycle profiling .
  • Rationale : TFA residues can alter intracellular pH or disrupt membrane integrity at high concentrations, leading to off-target effects in primary cell cultures .

Advanced Research Questions

Q. How can batch-to-batch variability in this compound impact reproducibility in longitudinal studies?

  • Methodology : Request batch-specific certificates of analysis (CoA) detailing purity (>95% via HPLC), TFA content (typically 10–15%), and residual solvents. For critical assays (e.g., in vivo xenografts), pre-test each batch using a standardized IC50 determination protocol in HCT116 or SW620 cell lines .
  • Rationale : Variations in TFA content or peptide concentration (±5%) may shift dose-response curves, particularly in low-dose regimens .

Q. What statistical approaches are optimal for analyzing AZD1152’s synergistic effects with chemotherapeutics?

  • Methodology : Use the Chou-Talalay combination index (CI) method. Treat cells with AZD1152 and gemcitabine in a fixed-ratio design (e.g., 1:1, 1:2) and calculate CI values via CompuSyn software. Validate synergy in vivo using sequential dosing (AZD1152 → gemcitabine) in pancreatic xenograft models .
  • Rationale : Sequential administration maximizes DNA damage accumulation post-Aurora B inhibition, enhancing gemcitabine’s efficacy .

Q. How to resolve contradictions in AZD1152’s IC50 values across colorectal cancer cell lines?

  • Methodology : Perform cell-cycle synchronization (e.g., serum starvation or thymidine block) before treatment. Use flow cytometry to correlate IC50 with the percentage of cells in G2/M phase, where Aurora B is most active. Cross-validate with phospho-AURKB (Thr232) ELISA .
  • Rationale : Heterogeneous cell-cycle distribution in asynchronous cultures can lead to variable IC50 readings. Synchronization reduces confounding .

Data Interpretation and Reporting

Q. How should researchers report AZD1152-induced polyploidy in publication-ready figures?

  • Methodology : Include (i) DNA content histograms (flow cytometry), (ii) mitotic spread images (Giemsa staining), and (iii) quantification of polyploid cells (>4N DNA). Use ANOVA with Tukey’s post hoc test for multi-group comparisons .
  • Rationale : Polyploidy is a hallmark of Aurora B inhibition; clear visualization and statistical rigor are critical for mechanistic studies .

Q. What metadata must accompany AZD1152-related datasets for public repositories?

  • Methodology : Document (i) salt form, (ii) batch number, (iii) solvent preparation protocol, and (iv) cell-line authentication details (e.g., STR profiling). Adhere to FAIR principles using platforms like Zenodo or Gene Expression Omnibus (GEO) .
  • Rationale : Incomplete metadata hampers reproducibility, especially in studies comparing salt forms or batch effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.